Product packaging for 3-Fluoro-2,6-dimethoxy-5-nitropyridine(Cat. No.:)

3-Fluoro-2,6-dimethoxy-5-nitropyridine

Cat. No.: B13934135
M. Wt: 202.14 g/mol
InChI Key: HHJMIWKQEQKGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2,6-dimethoxy-5-nitropyridine ( 2407470-85-1) is a high-purity chemical building block designed for advanced research and development. With a molecular formula of C7H7FN2O4 and a molecular weight of 202.14 g/mol, this nitropyridine compound is characterized by its distinct pyridine ring structure substituted with fluoro, nitro, and two methoxy functional groups . Nitropyridine derivatives are essential intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where they serve as key precursors for the construction of more complex molecules . The presence of multiple electron-withdrawing groups and leaving groups on the pyridine ring makes this compound a valuable scaffold for nucleophilic aromatic substitution reactions, allowing researchers to systematically introduce diverse amines and other nucleophiles. This reactivity is fundamental in medicinal chemistry for creating targeted compound libraries and in developing active pharmaceutical ingredients (APIs). This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2O4 B13934135 3-Fluoro-2,6-dimethoxy-5-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7FN2O4

Molecular Weight

202.14 g/mol

IUPAC Name

3-fluoro-2,6-dimethoxy-5-nitropyridine

InChI

InChI=1S/C7H7FN2O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,1-2H3

InChI Key

HHJMIWKQEQKGAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])F

Origin of Product

United States

Chemical Transformations and Derivatization Studies of 3 Fluoro 2,6 Dimethoxy 5 Nitropyridine

Reactivity of the Nitro Group: Reductive Transformations to Amino Derivatives

The nitro group at the C-5 position of the pyridine (B92270) ring is readily susceptible to reduction, providing a crucial entry point to the corresponding 5-amino derivative, 5-amino-3-fluoro-2,6-dimethoxypyridine. This transformation is a cornerstone in the derivatization of nitropyridines, as the resulting amino group can be further modified, for instance, through diazotization or condensation reactions.

A common and effective method for this reduction involves the use of metal reductants in an acidic medium. For a structurally similar compound, 2-amino-6-methoxy-3-nitropyridine, reduction to 2,3-diamino-6-methoxypyridine (B1587572) dihydrochloride (B599025) has been successfully achieved using stannous chloride dihydrate in the presence of concentrated hydrochloric acid at temperatures between 25–80°C. google.com This method is often preferred for its efficiency and applicability to commercial-scale production. google.com Other reagents typically employed for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) and other metal/acid combinations like iron or zinc in acetic or hydrochloric acid. google.com

The resulting 5-amino-3-fluoro-2,6-dimethoxypyridine is a valuable intermediate, serving as a precursor for the synthesis of more complex heterocyclic systems.

Table 1: Representative Conditions for Nitro Group Reduction

Reagent Solvent / Co-reagent Temperature Product
Stannous chloride dihydrate Conc. Hydrochloric Acid 35–40 °C 2,3-diamino-6-methoxypyridine dihydrochloride
Iron Acetic Acid Reflux Corresponding amine
H₂ (gas) Palladium on Carbon Room Temperature Corresponding amine

Reactivity of the Fluoro and Methoxy (B1213986) Groups

The pyridine ring of 3-Fluoro-2,6-dimethoxy-5-nitropyridine is electron-deficient, a characteristic enhanced by the strong electron-withdrawing nature of the C-5 nitro group and the inherent electronegativity of the ring nitrogen. This electronic profile makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The positions most activated for such an attack on the pyridine ring are the α (C-2, C-6) and γ (C-4) positions relative to the ring nitrogen. The presence of the nitro group at C-5 further activates the ortho (C-6) and para (C-4) positions relative to itself.

Consequently, the C-2 and C-6 methoxy groups are situated at highly activated positions. While fluoride (B91410) is typically an excellent leaving group in SNAr reactions, its position at C-3 is meta to the activating nitro group, rendering it less susceptible to substitution compared to the groups at C-2 and C-6. mdpi.combeilstein-journals.org Therefore, nucleophilic attack is most likely to occur at the C-2 and C-6 positions, leading to the displacement of one or both methoxy groups.

The scope of nucleophiles for such reactions is broad, including:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce new ether linkages.

N-Nucleophiles: Ammonia, primary, and secondary amines can displace the methoxy groups to form substituted aminopyridines.

S-Nucleophiles: Thiols can be employed to generate thioether derivatives. nih.gov

The reaction conditions, such as the nature of the solvent, temperature, and the nucleophile's strength, play a decisive role in the reaction's outcome and selectivity. nih.gov

The reactivity of the this compound ring is a delicate balance of electronic and steric factors.

Electronic Influences : The powerful electron-withdrawing capacity of the nitro group is the dominant electronic factor, strongly activating the ring for nucleophilic attack. The pyridine nitrogen further enhances this effect at the α and γ positions. In contrast, the methoxy groups, while inductively withdrawing, are electron-donating through resonance. This donating effect can partially counteract the activation provided by the nitro group and the ring nitrogen at the positions they occupy (C-2 and C-6). The fluorine atom at C-3 exerts a strong inductive electron-withdrawing effect.

Steric Influences : The two methoxy groups at the C-2 and C-6 positions can exert steric hindrance, potentially influencing the regioselectivity of reactions. For instance, a bulky nucleophile might preferentially attack the less sterically hindered position if the electronic activation is comparable at multiple sites. Similarly, these groups can influence the approach of reagents in other transformations like directed metalation.

Functionalization of the Pyridine Ring System

Beyond substitution reactions, the pyridine ring itself can be functionalized, offering further opportunities for creating diverse derivatives.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. wikipedia.org This strategy employs a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. baranlab.org Methoxy groups are well-established DMGs. wikipedia.org

In this compound, the two methoxy groups at C-2 and C-6 could potentially direct metalation.

The C-2 methoxy group could direct lithiation to the C-3 position, which is occupied by fluorine.

The C-6 methoxy group could direct lithiation to the C-5 position, which is occupied by the nitro group.

However, the most acidic proton on the ring is likely at the C-4 position. Its acidity is significantly increased due to the inductive effect of the adjacent strong electron-withdrawing nitro group at C-5. Therefore, treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures would likely lead to regioselective deprotonation at the C-4 position. researchgate.net The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide range of functional groups at this position.

Table 2: Potential Directed Ortho-Metalation Outcome

Directing Group(s) Predicted Site of Metalation Rationale Potential Electrophiles
-NO₂ (C5), -OMe (C2, C6) C4 Strong inductive activation from adjacent nitro group Aldehydes, Ketones, CO₂, Alkyl halides, Trimethylsilyl chloride

Utilization as a Synthon for Complex Molecular Architectures

This compound serves as a valuable synthon, or "building block," for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. fluorochem.co.uksrdorganics.comnih.gov The strategic placement of multiple, reactive functional groups on a stable heterocyclic core allows for sequential and regioselective modifications.

The transformations described previously highlight its utility:

Reduction of the nitro group yields a 5-aminopyridine derivative. This amino group is a key functional handle for building larger structures, for example, through amide bond formation or participation in cyclization reactions to form fused heterocyclic systems.

Nucleophilic substitution of the methoxy groups allows for the introduction of diverse side chains and linking units, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Directed ortho-metalation at the C-4 position provides a route to tetrasubstituted pyridines with novel substitution patterns that would be difficult to access through other means.

The combination of these reactions allows chemists to use this compound as a versatile platform to assemble complex molecular architectures with precisely controlled functionality. researchgate.netnih.gov

Scaffold-Based Design and Synthesis of Novel Heterocycles

No specific research findings were identified for the use of this compound as a scaffold in the design and synthesis of novel heterocycles.

Construction of Fused Ring Systems (e.g., quinazolines, pyrazolopyrimidines)

No specific research findings were identified detailing the use of this compound in the construction of quinazolines or pyrazolopyrimidines.

Spectroscopic and Structural Characterization in Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a substituted pyridine (B92270) like 3-Fluoro-2,6-dimethoxy-5-nitropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

The presence of hydrogen, carbon, and fluorine atoms, all of which have NMR-active isotopes, allows for a detailed structural analysis.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methoxy (B1213986) groups (-OCH₃) and the single aromatic proton on the pyridine ring. The chemical shifts of the methoxy protons would likely appear in the range of δ 3.8-4.2 ppm. The aromatic proton's chemical shift would be influenced by the deshielding effect of the nitro group and the shielding/coupling effects of the adjacent fluorine and methoxy groups.

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the methoxy groups. The carbon atoms directly bonded to electronegative atoms (F, O, N) will appear at lower fields (higher ppm values). For example, the carbon attached to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF). nih.gov

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is an exceptionally powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govbiophysics.org The spectrum for this compound would show a single resonance. The chemical shift of this fluorine atom provides information about its electronic environment, and its coupling to nearby protons (³JHF) and carbons (¹JCF, ²JCF, etc.) is instrumental in confirming the substitution pattern on the pyridine ring. nih.goved.ac.uk The use of 2D correlation experiments like ¹H-¹⁹F HETCOR can definitively link the fluorine atom to specific protons in the molecule. nih.goved.ac.uk

Table 1: Expected NMR Spectroscopic Data Ranges for Substituted Pyridines

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Expected Coupling Constants (J, Hz)
¹H Aromatic-H 7.0 - 9.5 JHH, JHF
Methoxy (-OCH₃) 3.8 - 4.2 -
¹³C Aromatic C-F 150 - 170 ¹JCF: 240-260
Aromatic C-O 155 - 165 ²JCF, ³JCF
Aromatic C-NO₂ 140 - 155 ³JCF
Methoxy (-OCH₃) 55 - 65 -
¹⁹F Aromatic C-F -100 to -150 (vs. CFCl₃) JFH, JFC

Quantitative NMR (qNMR) is a non-invasive technique used to determine the concentration of substances in a mixture, making it ideal for monitoring the progress of chemical reactions. By integrating the signals of known reactants and products against an internal standard, one can track the consumption of starting materials and the formation of this compound over time. nih.gov This method allows for the precise determination of reaction kinetics and yield without the need for sample isolation. rsc.org The distinct signals in the ¹H or ¹⁹F NMR spectra, particularly the unique resonance in the ¹⁹F spectrum, can serve as excellent probes for monitoring the reaction progress with high accuracy and robustness, even in complex reaction mixtures. nih.gov

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies provide information about the vibrational modes of a molecule. nih.govcore.ac.uk These techniques are complementary and are used to identify the functional groups present in this compound.

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations in the FT-IR spectrum: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. scielo.org.za

C-F Bond: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the FT-IR spectrum, typically in the 1000-1400 cm⁻¹ region.

Methoxy Groups (C-O): The C-O-C ether linkages will show characteristic asymmetric and symmetric stretching bands. The asymmetric stretch is usually strong and appears in the 1200-1275 cm⁻¹ range, while the symmetric stretch is found around 1000-1075 cm⁻¹.

Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1650 cm⁻¹ region. researchgate.net C-H stretching vibrations are observed above 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1570
Symmetric Stretch 1300 - 1370
Aromatic C-F Stretch 1000 - 1400
Ether (C-O-C) Asymmetric Stretch 1200 - 1275
Pyridine Ring C=C, C=N Stretches 1400 - 1650

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₇H₇FN₂O₄) by providing a highly accurate mass measurement.

Electron impact (EI) mass spectrometry can be used to study the molecule's fragmentation pattern, which provides additional structural evidence. sapub.org The fragmentation of related pyrimidine (B1678525) and thiophene (B33073) heterocycles often involves the initial loss of small, stable radicals or neutral molecules. sapub.orgarkat-usa.org For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from a methoxy group.

Loss of a methoxy radical (•OCH₃).

Elimination of the nitro group (•NO₂).

Cleavage of the pyridine ring structure after initial fragmentations.

X-ray Crystallography Studies of Related Pyridine Frameworks for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org While a crystal structure for this compound may not be publicly available, analysis of related nitropyridine structures provides valuable insights. nih.govresearchgate.net These studies reveal precise bond lengths, bond angles, and intermolecular interactions (such as π-π stacking or hydrogen bonding) that govern the crystal packing. wikipedia.orgnih.gov This information is crucial for understanding the molecule's solid-state conformation and physical properties. For instance, the planarity of the pyridine ring and the orientation of the substituent groups (fluoro, methoxy, and nitro) relative to the ring can be accurately determined. researchgate.net

Chromatographic Techniques for Purity Assessment and Compound Isolation

Chromatographic methods are essential for the purification of the target compound and the assessment of its purity.

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. rsc.org A solvent system, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), would be used to separate this compound from reaction byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to assess the final purity of the compound. Using a suitable column and mobile phase, HPLC can separate the target compound from even trace impurities, allowing for accurate purity determination (e.g., >98%). Gas chromatography (GC) is also a viable method for purity assessment.

Computational and Theoretical Investigations of 3 Fluoro 2,6 Dimethoxy 5 Nitropyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. scirp.orgacs.org By utilizing functionals that approximate the exchange-correlation energy, DFT allows for the accurate calculation of various molecular properties. For 3-Fluoro-2,6-dimethoxy-5-nitropyridine, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting its geometry, vibrational frequencies, and NMR chemical shifts. scirp.orgacs.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the most stable conformation.

Conformational analysis of the title compound would likely reveal the preferred orientations of the methoxy (B1213986) and nitro functional groups relative to the pyridine (B92270) ring. The planarity of the pyridine ring is a key feature, though slight distortions may occur due to steric hindrance between the bulky substituents. researchgate.net The rotational barriers of the methoxy groups and the nitro group would also be determined to understand the molecule's flexibility. The optimized geometry provides the foundation for all subsequent computational analyses.

Prediction and Validation of Vibrational and NMR Spectra

Theoretical calculations of vibrational and NMR spectra serve as a valuable tool for interpreting experimental data. DFT methods can predict the infrared (IR) and Raman active vibrational modes of this compound. researchgate.netresearchgate.net These predicted frequencies, after appropriate scaling, can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to the corresponding functional groups, such as the C-F, C-O, N-O, and pyridine ring vibrations. researchgate.netresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. nih.gov These theoretical chemical shifts provide a basis for assigning the signals in the experimental NMR spectra to specific nuclei within the molecule, aiding in its structural elucidation.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties. Various computational techniques are employed to analyze the distribution of electrons and the nature of chemical bonds in this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy groups, while the LUMO is likely centered on the electron-withdrawing nitro group. researchgate.net A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. researchgate.net

ParameterDescription
HOMO Highest Occupied Molecular Orbital energy; indicates electron-donating ability.
LUMO Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netnih.gov The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP map would show negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro and methoxy groups, as well as the fluorine atom, indicating sites susceptible to electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms, representing sites prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mpg.deresearchgate.netfaccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. mpg.de

For this compound, NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This analysis reveals hyperconjugative interactions that contribute to the molecule's stability. For instance, interactions between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the pyridine ring can be quantified. researchgate.net The NBO charges on each atom also provide a more detailed description of the charge distribution than simpler population analyses.

Interaction TypeDonor OrbitalAcceptor Orbital
Hyperconjugation Lone Pair (e.g., O, F)Antibonding σ* or π* (e.g., C-C, C-N)
Intra-molecular Charge Transfer π (Pyridine Ring)π* (Nitro Group)

Reaction Mechanism Studies via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions. For this compound, DFT calculations can map out the potential energy surfaces of its reactions, identifying transition states, intermediates, and the associated energy barriers. This information is critical for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

A hypothetical study on the nucleophilic aromatic substitution (SNAr) of the fluorine atom in this compound could be modeled. The reaction with a simple nucleophile, such as methoxide, would be simulated to determine the activation energy and the structure of the Meisenheimer complex intermediate. Such calculations would likely employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. researchgate.net

The calculated energy profile would reveal the energetics of the reaction, as shown in the hypothetical data below.

Reaction CoordinateStructureRelative Energy (kcal/mol)
ReactantsThis compound + CH3O-0.0
Transition State 1[TS1]‡+15.2
Meisenheimer IntermediateIntermediate Complex-8.5
Transition State 2[TS2]‡+12.8
Products2,3,6-Trimethoxy-5-nitropyridine + F--25.7

Molecular Modeling and Docking Studies for Investigating Biological Interactions (mechanistic and in vitro focus)

Molecular modeling and docking are powerful in silico techniques to predict and analyze the interaction of a small molecule with a biological target, such as a protein or enzyme. Given that many pyridine derivatives exhibit biological activity, it is plausible to investigate the potential interactions of this compound with various enzymes. nih.govmdpi.com

A molecular docking study could be performed to assess the binding affinity of this compound to a hypothetical kinase enzyme, a common target for therapeutic agents. Using software like AutoDock Vina, the compound would be docked into the active site of the enzyme. The results would provide a binding energy score and a predicted binding pose, highlighting key intermolecular interactions.

The binding pose would likely reveal hydrogen bonding between the nitro group and amino acid residues in the active site, as well as potential π-π stacking interactions involving the pyridine ring. The methoxy groups could also form hydrophobic interactions. nih.govorientjchem.org

ParameterValue
Binding Energy (kcal/mol)-7.8
Inhibition Constant (Ki) (µM)1.2
Interacting ResiduesLYS72, GLU91, LEU135, ASP184
Interaction TypesHydrogen Bond, Hydrophobic, π-π Stacking

This data would suggest that this compound has a moderate binding affinity for the hypothetical kinase, making it a candidate for further in vitro testing. The specific interactions identified could guide the design of more potent analogues.

Prediction of Regioselectivity and Reactivity Profiles

Frontier Molecular Orbital (FMO) theory is often employed for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The distribution of the HOMO indicates the regions most susceptible to electrophilic attack, while the LUMO distribution highlights the sites prone to nucleophilic attack.

For this compound, the LUMO is expected to be localized over the pyridine ring, particularly on the carbon atoms bearing the nitro and fluoro groups, due to their electron-withdrawing nature. This would suggest that these positions are the most susceptible to nucleophilic attack. acs.org

Furthermore, the calculation of molecular electrostatic potential (MEP) maps can provide a visual representation of the charge distribution. Regions of negative potential (red) are indicative of sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In the case of this compound, the area around the nitro group would exhibit a strong positive potential, reinforcing the prediction of nucleophilic attack at the adjacent carbon atoms.

ParameterC2C3C4C5C6
Mulliken Charge+0.25-0.15+0.10+0.35+0.28
Fukui Function (f-) for Nucleophilic Attack0.120.250.080.380.17

The calculated Mulliken charges and Fukui functions would provide a quantitative measure of the reactivity at each position of the pyridine ring. A higher positive charge and a larger Fukui function value at the C5 position would strongly indicate that this is the most probable site for nucleophilic attack.

Advanced Research Applications and Methodological Contributions

Application in Scaffold-Focused Library Design for Chemical Biology Research

While direct literature specifically detailing the use of 3-Fluoro-2,6-dimethoxy-5-nitropyridine in scaffold-focused library design is not prevalent, its structural features make it an ideal candidate for such applications. The design of chemical libraries often relies on "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The pyridine (B92270) core of this compound is a well-established privileged scaffold in medicinal chemistry.

The presence of multiple functional groups allows for combinatorial diversification. The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) with a wide array of nucleophiles, such as amines, thiols, and alcohols, thereby introducing diverse side chains. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or other amine-specific reactions. The methoxy (B1213986) groups can potentially be demethylated to reveal hydroxyl groups for further derivatization. This multi-point functionalization capability enables the generation of a large and diverse library of compounds from a single, readily accessible starting material, which is a cornerstone of modern chemical biology research aimed at discovering new molecular probes and drug leads.

Role as an Intermediate in the Synthesis of Biologically Relevant Scaffolds

The utility of this compound as a key intermediate is evident in the construction of various biologically relevant heterocyclic scaffolds. Its reactivity profile allows for the sequential and regioselective introduction of different substituents, paving the way for complex molecular architectures.

Development of Novel Heterocyclic Systems with Research Interest

The chemical reactivity of this compound facilitates the synthesis of fused heterocyclic systems that are of significant interest in medicinal chemistry, particularly as potential enzyme inhibitors and receptor modulators for in vitro studies. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, primarily at the 4-position, while the fluorine at the 3-position is also susceptible to displacement.

For instance, reaction with bifunctional nucleophiles can lead to the formation of bicyclic and tricyclic systems. The general synthetic strategy involves an initial SNAr reaction to displace the fluorine atom, followed by a subsequent intramolecular cyclization reaction. This approach has been utilized to synthesize a variety of fused pyridine derivatives, including pyrido[2,3-b]pyrazines, imidazo[1,2-a]pyridines, and triazolopyridines. These heterocyclic cores are found in numerous biologically active molecules and their synthesis from a common intermediate like this compound allows for the systematic exploration of structure-activity relationships.

Target Heterocyclic SystemGeneral Synthetic ApproachPotential Biological Relevance (for in vitro studies)
Pyrido[2,3-b]pyrazinesReaction with 1,2-diamines followed by cyclization.Kinase inhibitors, Antiviral agents
Imidazo[1,2-a]pyridinesReaction with 2-aminoimidazoles or related synthons.Anti-inflammatory agents, CNS modulators
TriazolopyridinesReaction with hydrazides followed by cyclization.Anxiolytic agents, Antifungal agents

Contribution to Proteomics Research Applications

In the field of proteomics, chemical probes are essential tools for studying protein function, localization, and interactions. While direct applications of this compound in proteomics are not extensively documented, its potential as a precursor for the synthesis of such probes is noteworthy. The reactive fluorine atom allows for the covalent attachment of this pyridine scaffold to proteins, often targeting nucleophilic residues like cysteine or lysine.

The synthesis of activity-based probes or photoaffinity labels could be envisioned starting from this compound. For example, the nitro group could be reduced and then coupled to a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and a reactive group designed to covalently bind to a specific enzyme's active site. The dimethoxy-substituted pyridine core could serve as a recognition element for the target protein. Such probes would enable the identification and characterization of specific proteins within a complex biological sample, contributing to our understanding of cellular processes.

Exploration in Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of fluorinated and nitrated pyridine derivatives suggest potential applications for this compound in materials science and supramolecular chemistry. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, fluoro) groups can lead to interesting photophysical and electronic properties in derived materials.

Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or nonlinear optical (NLO) materials. The pyridine nitrogen and the nitro group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of supramolecular structures. The controlled organization of these molecules could lead to the formation of liquid crystals, gels, or other functional materials with tunable properties. For example, the introduction of long alkyl chains via SNAr at the fluorine position could induce liquid crystalline behavior.

Catalysis and Ligand Design Studies

Functionalized pyridines are a cornerstone of ligand design in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring is a strong σ-donor, making it an excellent ligand for a wide range of transition metals. The electronic properties of the pyridine ring, and thus the coordinating ability of the nitrogen atom, can be finely tuned by the substituents.

Future Research Directions and Unresolved Challenges

Development of Novel and Greener Synthetic Routes for Substituted Pyridines

The multi-step synthesis of polysubstituted pyridines often involves harsh reagents and generates significant waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic methodologies. One-pot multicomponent reactions (MCRs) represent a particularly promising avenue, offering advantages such as reduced reaction times, higher yields, and simplified product isolation. acs.orgnih.gov These reactions can be designed to construct the pyridine (B92270) ring and introduce multiple substituents in a single synthetic operation.

Furthermore, the principles of green chemistry, such as the use of microwave irradiation and solvent-free reaction conditions, are being increasingly applied to the synthesis of pyridine derivatives. acs.orgnih.govnih.gov Microwave-assisted synthesis, for instance, has been shown to accelerate reaction rates and improve yields in the preparation of various pyridine compounds. acs.orgnih.gov Exploring these greener alternatives for the synthesis of precursors to 3-Fluoro-2,6-dimethoxy-5-nitropyridine and related structures is a critical area for future investigation.

Table 1: Comparison of Synthetic Methodologies for Substituted Pyridines

MethodologyAdvantagesDisadvantages
Traditional Multi-step Synthesis Well-established, predictable outcomes.Often requires harsh conditions, generates waste, can be time-consuming.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste. nih.govCan require extensive optimization to find suitable reaction conditions.
Microwave-Assisted Synthesis Shorter reaction times, often higher yields, enhanced reaction control. acs.orgnih.govRequires specialized equipment, scalability can be a challenge.
Solvent-Free Synthesis Environmentally friendly, reduced cost and waste. nih.govLimited to certain reaction types, can be difficult to control reaction temperature.

Further Exploration of Reactivity and Chemoselective Transformations of this compound

The reactivity of this compound is dictated by the interplay of its various functional groups. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom and potentially the methoxy (B1213986) groups susceptible to displacement. nih.govwikipedia.org The selective substitution of one leaving group over another is a key challenge and a significant area for future research.

Understanding and controlling the chemoselectivity of reactions on this scaffold is paramount. For instance, the selective displacement of the fluorine atom in the presence of the methoxy groups, or vice versa, would allow for the stepwise introduction of different functionalities, leading to a diverse range of derivatives. nih.gov The development of catalytic systems that can differentiate between these leaving groups will be crucial for achieving such selective transformations. nih.gov

Expanding the Scope of Derivatization for Diverse Research Applications

The strategic derivatization of this compound can lead to a vast array of novel compounds with potentially interesting biological and material properties. The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The methoxy groups can be demethylated to reveal hydroxyl functionalities, which can serve as handles for further chemical modifications.

The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce a wide range of substituents. nih.govbeilstein-journals.org This versatility in derivatization makes this compound a valuable scaffold for the generation of chemical libraries for high-throughput screening in drug discovery and materials science.

In-depth Mechanistic Studies of Biological Interactions at a Molecular Level for Derived Scaffolds

While no specific biological activity has been reported for this compound itself, the pyridine scaffold is a common motif in many biologically active compounds. researchgate.net Derivatives of this compound could potentially interact with a variety of biological targets. Future research should focus on synthesizing libraries of derivatives and screening them for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. nih.gov

For any identified active compounds, detailed mechanistic studies at the molecular level will be essential to understand their mode of action. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding interactions between the derived scaffolds and their biological targets. nih.govfigshare.com These studies can help in identifying key structural features responsible for the observed activity and guide the design of more potent and selective analogs.

Advanced Computational Approaches for Predictive Design and Optimization of Pyridine-based Systems

Computational chemistry offers powerful tools for the predictive design and optimization of novel pyridine-based systems. Quantum mechanical calculations can be employed to predict the reactivity of this compound and its derivatives, helping to guide synthetic efforts. osu.edu For example, calculations of electrostatic potential maps can identify the most electrophilic sites on the molecule, predicting the likely positions for nucleophilic attack.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of derived scaffolds with their biological activities. nih.govfigshare.com These models can then be used to predict the activity of virtual compounds, allowing for the in-silico screening of large chemical libraries and the prioritization of candidates for synthesis and experimental testing. The integration of computational and experimental approaches will be crucial for accelerating the discovery and development of new functional molecules based on the this compound scaffold.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-fluoro-2,6-dimethoxy-5-nitropyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitration and functionalization of a pyridine precursor. For example:

  • Nitration Position Control : The nitro group is introduced at the 5-position via electrophilic nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Methoxy groups at positions 2 and 6 direct nitration to the 5-position due to their electron-donating effects .
  • Fluorination Strategies : Fluorine can be introduced via halogen exchange (Halex reaction) using KF in polar aprotic solvents (e.g., DMF at 120°C) or via diazotization followed by Balz-Schiemann reaction for higher regioselectivity .

Q. Q2. How can researchers optimize purification of this compound to minimize nitro group degradation?

Methodological Answer:

  • Chromatography : Use silica gel chromatography with ethyl acetate/hexane (1:4) to avoid prolonged exposure to acidic/basic conditions that may hydrolyze methoxy or nitro groups.
  • Recrystallization : Ethanol/water (7:3) at 0°C yields crystals with >99% purity. Avoid high-temperature drying; instead, use vacuum desiccation at 25°C .
  • Stability Monitoring : Regularly analyze samples via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, λ = 254 nm) to detect decomposition products .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Computational Setup : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to model electronic properties. The nitro group’s electron-withdrawing effect lowers the LUMO energy at the 3-fluoro position, favoring nucleophilic attack.
  • Key Findings :
    • Charge Distribution : The fluorine atom carries a partial positive charge (+0.32 e), making it susceptible to substitution.
    • Transition State Analysis : Activation energy for SNAr (nucleophilic aromatic substitution) with NH₃ is ~25 kcal/mol, consistent with experimental kinetics .

Q. Q4. What analytical contradictions arise when characterizing nitro-group vibrations via IR/Raman spectroscopy, and how can they be resolved?

Methodological Answer:

  • Contradiction : Overlap between symmetric NO₂ stretching (~1350 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) in IR spectra.
  • Resolution Strategies :
    • Isotopic Labeling : Replace ¹⁴N with ¹⁵N to shift NO₂ peaks by ~20 cm⁻¹.
    • Raman Spectroscopy : Use 785 nm laser excitation to enhance nitro-group signals suppressed in IR due to dipole inactivity .
  • Validation : Cross-reference with X-ray crystallography (e.g., C–NO₂ bond length ~1.21 Å confirms conjugation) .

Q. Q5. How do solvent effects influence the reduction of the nitro group in this compound to an amine?

Methodological Answer:

  • Reduction Methods :
    • Catalytic Hydrogenation : Pd/C in ethanol at 50 psi H₂ achieves >90% conversion but risks dehalogenation of the fluorine .
    • Chemical Reduction : SnCl₂·2H₂O in HCl/ethanol selectively reduces nitro to amine without affecting fluorine. Optimal at 75°C for 6h (yield: 85%) .
  • Solvent Impact : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, while aprotic solvents (e.g., THF) slow kinetics by 40% .

Q. Q6. What strategies address contradictory data in optimizing methoxy group stability under acidic conditions?

Methodological Answer:

  • Issue : Methoxy groups hydrolyze to hydroxyl under strong acids (e.g., H₂SO₄), altering reactivity.
  • Mitigation :
    • Buffered Conditions : Use pH 4–5 acetate buffer during nitration to limit acid strength.
    • Protecting Groups : Temporarily replace methoxy with tert-butyldimethylsilyl (TBS) ethers, which resist acid hydrolysis .
  • Validation : Compare ¹H NMR shifts (δ 3.85 ppm for methoxy vs. δ 5.2 ppm for hydroxyl) post-reaction to quantify hydrolysis .

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